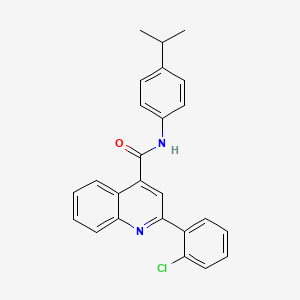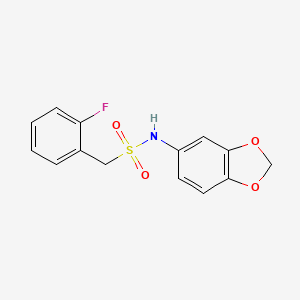![molecular formula C19H18BrN3OS B4698379 N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea](/img/structure/B4698379.png)
N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea
Vue d'ensemble
Description
N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea, also known as BMTU, is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. BMTU belongs to the class of urea derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which are crucial for cell cycle progression and survival. In the brain, N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea has been found to reduce the production of reactive oxygen species (ROS) and the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiproliferative activities. In cancer cells, N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea has been found to induce cell cycle arrest at the G2/M phase and apoptosis by activating the caspase cascade. N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea has also been shown to reduce the expression of anti-apoptotic proteins such as Bcl-2 and increase the expression of pro-apoptotic proteins such as Bax. In the brain, N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea has been found to reduce the levels of ROS and lipid peroxidation products and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea is its broad spectrum of biological activities, which makes it a promising candidate for various applications. N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea is its poor solubility in water, which can make it challenging to work with in some experiments. Additionally, more studies are needed to fully understand the mechanism of action of N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea and its potential side effects.
Orientations Futures
There are several future directions for the study of N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea. One potential application is in the development of novel cancer therapies that target CDKs and PI3K/Akt/mTOR signaling pathway. N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea could also be further studied for its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, more studies are needed to explore the antimicrobial activity of N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea and its potential applications in the development of new antibiotics.
Applications De Recherche Scientifique
N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea has been studied for its potential applications in various fields such as cancer research, neuroprotection, and antimicrobial activity. In cancer research, N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea has shown promising antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
1-(2-bromophenyl)-3-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c1-11-8-9-12(2)14(10-11)17-13(3)25-19(22-17)23-18(24)21-16-7-5-4-6-15(16)20/h4-10H,1-3H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDGQDWBHNAWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=O)NC3=CC=CC=C3Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4698321.png)

![7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4698325.png)
![7-(2-hydroxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4698331.png)


![3-[4-(ethylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4698338.png)
![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4698345.png)
![N-{2-[(3-chloro-4-methoxybenzyl)thio]ethyl}guanidine](/img/structure/B4698347.png)
![N-(4-methoxyphenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4698352.png)
![N-allyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4698362.png)
![methyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)benzoate](/img/structure/B4698386.png)